molecular formula C20H20N4O2S B11169502 N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-3,4-dimethylbenzamide

N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-3,4-dimethylbenzamide

Cat. No.: B11169502
M. Wt: 380.5 g/mol
InChI Key: ZBDPSLUJDZMZEP-UHFFFAOYSA-N
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Description

N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-3,4-dimethylbenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-3,4-dimethylbenzamide typically involves the following steps:

    Formation of 5-ethyl-1,3,4-thiadiazole-2-amine: This intermediate can be synthesized by reacting ethyl hydrazinecarboxylate with thiocarbonyl diimidazole under reflux conditions.

    Coupling Reaction: The 5-ethyl-1,3,4-thiadiazole-2-amine is then reacted with 2-isocyanatobenzoyl chloride in the presence of a base such as triethylamine to form the desired carbamoyl intermediate.

    Final Coupling: The carbamoyl intermediate is then coupled with 3,4-dimethylbenzoyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst, or nucleophilic substitution using nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-3,4-dimethylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agricultural Chemistry: It is investigated for its potential use as a pesticide or herbicide.

    Materials Science: It is explored for its potential use in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The thiadiazole ring is known to interact with metal ions, which can play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-3,4-dimethylbenzamide
  • N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-4-methylbenzamide

Uniqueness

N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-3,4-dimethylbenzamide is unique due to the presence of both the thiadiazole ring and the dimethylbenzamide moiety, which contribute to its distinct chemical and biological properties. The ethyl group on the thiadiazole ring can influence its reactivity and interaction with molecular targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

N-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]-3,4-dimethylbenzamide

InChI

InChI=1S/C20H20N4O2S/c1-4-17-23-24-20(27-17)22-19(26)15-7-5-6-8-16(15)21-18(25)14-10-9-12(2)13(3)11-14/h5-11H,4H2,1-3H3,(H,21,25)(H,22,24,26)

InChI Key

ZBDPSLUJDZMZEP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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